molecular formula C6H13NO2 B7902200 2-Aminocyclohexane-1,3-diol

2-Aminocyclohexane-1,3-diol

Cat. No. B7902200
M. Wt: 131.17 g/mol
InChI Key: MNLZNJPXUJURMD-UHFFFAOYSA-N
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Description

2-Aminocyclohexane-1,3-diol is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 131.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Aminocyclohexane-1,3-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Aminocyclohexane-1,3-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Diastereoisomers : A study by Aciro et al. (2008) focused on the metal-free synthesis of diastereoisomers of 3-aminocyclohexane-1,2-diol, a compound closely related to 2-Aminocyclohexane-1,3-diol. This synthesis achieved high diastereoselectivity, which is significant in the field of organic chemistry for creating specific molecular configurations (Aciro et al., 2008).

  • Preparation of Polyhydroxylated Aminocyclohexanes : Ahmad et al. (2011) developed a method for the stereoselective synthesis of polyhydroxylated aminocyclohexane derivatives, which includes compounds similar to 2-Aminocyclohexane-1,3-diol. This process involved a tandem reaction sequence, highlighting an efficient approach to synthesize complex molecules with multiple functional groups (Ahmad et al., 2011).

  • Characterization of Multicomponent Equilibrium Systems : Hetényi et al. (2003) investigated the formation and characterization of multicomponent equilibrium systems derived from cis- and trans-1-aminomethylcyclohexane-1,2-diol. This research provided insights into the complex behavior of aminodiols in chemical reactions, which is relevant for understanding the properties of 2-Aminocyclohexane-1,3-diol (Hetényi et al., 2003).

  • Cyclohexane Amino Alcohols Synthesis : Sammes and Thetford (1989) described a method for synthesizing cyclohexane amino alcohols, a category that includes 2-Aminocyclohexane-1,3-diol. Their work focused on introducing amino groups into aliphatic systems, contributing to the development of new synthetic routes in organic chemistry (Sammes & Thetford, 1989).

  • Study of Diastereoselective Anti-Dihydroxylation : Aciro et al. (2009) explored the diastereoselective anti-dihydroxylation of 3-N,N-dibenzylaminocyclohex-1-ene N-oxide, achieving high diastereoselectivity. This research provides insights into the selective synthesis of compounds similar to 2-Aminocyclohexane-1,3-diol (Aciro et al., 2009).

properties

IUPAC Name

2-aminocyclohexane-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c7-6-4(8)2-1-3-5(6)9/h4-6,8-9H,1-3,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLZNJPXUJURMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C(C1)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80959244
Record name 2-Aminocyclohexane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80959244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminocyclohexane-1,3-diol

CAS RN

38332-12-6
Record name NSC264405
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264405
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Aminocyclohexane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80959244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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